Cas no 922470-54-0 (N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide)

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide is a specialized organic compound featuring a benzothiazole core with difluoro substitutions and a sulfonylbutanamide moiety. Its structural complexity confers potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules or protease inhibitors. The presence of fluorine atoms enhances metabolic stability and binding affinity, while the sulfonyl group may contribute to selective interactions with target proteins. This compound is suited for research applications requiring precise modulation of biochemical pathways. Its synthesis demands high-precision techniques, ensuring consistent purity and performance in experimental settings. Researchers value its tailored design for probing structure-activity relationships in drug discovery.
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide structure
922470-54-0 structure
Product name:N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide
CAS No:922470-54-0
MF:C25H22F2N2O3S2
MW:500.580590724945
CID:5448265
PubChem ID:41612730

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide Chemical and Physical Properties

Names and Identifiers

    • 922470-54-0
    • N-benzyl-4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide
    • N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide
    • AKOS024479328
    • N-benzyl-4-benzylsulfonyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide
    • F2984-0515
    • Inchi: 1S/C25H22F2N2O3S2/c26-20-14-21(27)24-22(15-20)33-25(28-24)29(16-18-8-3-1-4-9-18)23(30)12-7-13-34(31,32)17-19-10-5-2-6-11-19/h1-6,8-11,14-15H,7,12-13,16-17H2
    • InChI Key: AOMXWBDRNVCDLZ-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=CC=1)(CCCC(N(C1=NC2C(=CC(=CC=2S1)F)F)CC1C=CC=CC=1)=O)(=O)=O

Computed Properties

  • Exact Mass: 500.10399124g/mol
  • Monoisotopic Mass: 500.10399124g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 767
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 104Ų

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2984-0515-5μmol
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide
922470-54-0 90%+
5μl
$63.0 2023-04-28
Life Chemicals
F2984-0515-20mg
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide
922470-54-0 90%+
20mg
$99.0 2023-04-28
Life Chemicals
F2984-0515-2μmol
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide
922470-54-0 90%+
2μl
$57.0 2023-04-28
Life Chemicals
F2984-0515-1mg
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide
922470-54-0 90%+
1mg
$54.0 2023-04-28
Life Chemicals
F2984-0515-3mg
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide
922470-54-0 90%+
3mg
$63.0 2023-04-28
Life Chemicals
F2984-0515-100mg
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide
922470-54-0 90%+
100mg
$248.0 2023-04-28
Life Chemicals
F2984-0515-10mg
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide
922470-54-0 90%+
10mg
$79.0 2023-04-28
Life Chemicals
F2984-0515-50mg
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide
922470-54-0 90%+
50mg
$160.0 2023-04-28
Life Chemicals
F2984-0515-75mg
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide
922470-54-0 90%+
75mg
$208.0 2023-04-28
Life Chemicals
F2984-0515-5mg
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide
922470-54-0 90%+
5mg
$69.0 2023-04-28

Additional information on N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide (CAS No. 922470-54-0): An Overview

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide (CAS No. 922470-54-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a benzothiazole moiety and a sulfonyl group, which contribute to its potential therapeutic applications. In this article, we will delve into the chemical properties, biological activities, and recent research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide is C28H23F2N3O2S2, with a molecular weight of approximately 537.57 g/mol. The compound features a central benzothiazole ring system, which is substituted with difluoro groups at the 4 and 6 positions. Additionally, the molecule includes a benzyl group and a phenylmethanesulfonyl moiety attached to the amide functional group. These structural elements endow the compound with specific physicochemical properties, such as solubility, stability, and reactivity.

The presence of the sulfonyl group and the difluoro-substituted benzothiazole ring contributes to the compound's overall polarity and lipophilicity. These properties are crucial for its potential interactions with biological targets and its ability to cross cellular membranes. The compound's solubility in various solvents has been studied extensively, with findings indicating moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM).

Biological Activities and Mechanisms of Action

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide has been investigated for its potential therapeutic applications in various disease models. One of the key areas of interest is its activity as a selective inhibitor of specific enzymes involved in cellular signaling pathways. Recent studies have demonstrated that this compound exhibits potent inhibitory effects on kinases such as PI3K (Phosphoinositide 3-Kinase) and mTOR (Mammalian Target of Rapamycin), which are implicated in cancer progression and metabolic disorders.

The mechanism of action of N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide involves binding to the ATP-binding site of these kinases, thereby blocking their catalytic activity. This inhibition leads to a cascade of downstream effects, including reduced cell proliferation, increased apoptosis, and modulation of cellular metabolism. These findings have significant implications for the development of novel therapeutic strategies targeting these pathways.

Clinical Relevance and Therapeutic Potential

The therapeutic potential of N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide has been explored in preclinical studies involving various disease models. In cancer research, this compound has shown promising results in inhibiting tumor growth and metastasis in both in vitro and in vivo models. Specifically, it has been effective against breast cancer cells by inducing cell cycle arrest and promoting apoptosis through the inhibition of PI3K/mTOR signaling.

Beyond cancer research, there is growing interest in the use of this compound for treating metabolic disorders such as diabetes and obesity. Preclinical studies have demonstrated that N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide can improve insulin sensitivity and reduce glucose levels by modulating key metabolic pathways. These findings suggest that this compound may have broad-spectrum therapeutic applications beyond oncology.

Current Research Trends and Future Directions

The ongoing research on N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide is focused on optimizing its pharmacological properties for clinical use. Current efforts include structure-based drug design to enhance selectivity and potency while minimizing off-target effects. Additionally, there is a strong emphasis on understanding the pharmacokinetics and pharmacodynamics of this compound to ensure optimal dosing regimens.

Recent advancements in computational chemistry have facilitated the identification of novel derivatives with improved therapeutic profiles. Machine learning algorithms are being employed to predict the biological activity of these derivatives based on their structural features. This approach has led to the discovery of several promising lead compounds that are currently undergoing preclinical evaluation.

In conclusion, N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide (CAS No. 922470-54-0) represents a promising candidate for the development of new therapeutic agents targeting key signaling pathways involved in cancer and metabolic disorders. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.

Recommend Articles

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd